2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound “2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For example, Patel et al. synthesized a related compound, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been found to exhibit antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of various infections.
Antitumor Activity
Imidazole compounds have shown potential in the treatment of cancer . They can inhibit the growth of tumor cells, making them a potential component of antitumor drugs.
Anti-inflammatory Activity
Imidazole derivatives have been found to exhibit anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions.
Antiviral Activity
Some imidazole compounds have shown antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections.
Antidiabetic Activity
Imidazole compounds have been found to exhibit antidiabetic properties . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes.
Neuroprotective Activity
Imidazole derivatives have shown potential as neuroprotective agents . They can protect nerve cells from damage, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Antifungal Activity
Imidazole compounds have been found to exhibit antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.
Antihelmintic Activity
Imidazole derivatives have been found to exhibit antihelmintic properties . They can kill or inhibit the growth of parasitic worms, making them potentially useful in the treatment of helminth infections.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a derivative of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to a wide range of effects
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Future Directions
properties
IUPAC Name |
2-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-11-15(21-6-3-2-4-14(21)18-11)16(23)17-8-12-9-22(20-19-12)13-5-7-24-10-13/h2-7,9-10H,8H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQOKZCTDYZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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